Cas no 642494-36-8 (6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- INDOLE-6-BORONIC ACID PINACOL ESTER
- Indole-6-boronic acid pinacolate
- Indole-6-boronic acid, pinacol ester
- 6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
- Indole-6-boronicacidpinacolester
- PubChem23558
- VNDFXJNIKZCQRY-UHFFFAOYSA-N
- 6-indoleboronic acid pinacol ester
- BCP10487
- Indole-6-yl-boronic acid p
- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- SCHEMBL13718
- 1H-INDOLE, 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- lndole-6-boronic acid pinacol ester
- MFCD07368852
- CS-0038313
- AM20040947
- DTXSID20660549
- SY123372
- 1H-Indole,6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- (1H-INDOL-6-YL)BORONIC ACID PINACOL ESTER
- Indole-6-yl-boronic acid pinacol ester
- EN300-7386127
- DS-16988
- AKOS015950894
- 642494-36-8
- PB27777
- FT-0743363
- A8818
- Z3234954412
-
- MDL: MFCD07368852
- Inchi: 1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9,16H,1-4H3
- InChI Key: VNDFXJNIKZCQRY-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=C3C=CNC3=C2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 243.14300
- Monoisotopic Mass: 243.143
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 396°C at 760 mmHg
- Flash Point: 193.3±20.4 °C
- PSA: 34.25000
- LogP: 2.46710
- Vapor Pressure: No data available
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW656-250mg |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
642494-36-8 | 97% | 250mg |
298CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW656-5g |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
642494-36-8 | 97% | 5g |
1485.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW656-1g |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
642494-36-8 | 97% | 1g |
501.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW656-100mg |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
642494-36-8 | 97% | 100mg |
113CNY | 2021-05-08 | |
| Matrix Scientific | 122940-1g |
Indole-6-boronic acid pinacol ester, 95+% |
642494-36-8 | 95+% | 1g |
$232.00 | 2023-09-10 | |
| Fluorochem | 226003-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
642494-36-8 | 95% | 1g |
£62.00 | 2022-02-28 | |
| Fluorochem | 226003-5g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
642494-36-8 | 95% | 5g |
£185.00 | 2022-02-28 | |
| Fluorochem | 226003-25g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
642494-36-8 | 95% | 25g |
£493.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW656-200mg |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
642494-36-8 | 97% | 200mg |
166.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW656-50mg |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
642494-36-8 | 97% | 50mg |
71.0CNY | 2021-08-05 |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Suppliers
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Recent Advances in the Application of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 642494-36-8) in Chemical Biology and Pharmaceutical Research
The compound 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 642494-36-8) has recently emerged as a critical intermediate in the synthesis of novel bioactive molecules, particularly in the development of boron-containing pharmaceuticals. Boron-based compounds have gained significant attention due to their unique chemical properties and therapeutic potential, especially in areas such as proteasome inhibition and cancer therapy. This research brief synthesizes the latest findings on the applications, synthetic methodologies, and biological activities associated with this compound.
Recent studies highlight the role of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a versatile building block in medicinal chemistry. Its boronate ester functionality enables efficient Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex heterocyclic scaffolds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing indole-based kinase inhibitors with enhanced selectivity for cancer targets. The compound's stability under physiological conditions further underscores its suitability for drug development.
In the context of targeted therapies, researchers have leveraged 642494-36-8 to develop boron-containing analogs of FDA-approved drugs. A notable example includes its incorporation into bortezomib derivatives, where the boronic acid moiety (after deprotection) plays a pivotal role in proteasome inhibition. Preclinical data from these modified compounds show improved pharmacokinetic profiles and reduced off-target effects compared to their parent molecules. These advancements align with the growing interest in boron's ability to form reversible covalent bonds with biological nucleophiles, a property exploited in both drug design and chemical biology probes.
The synthetic accessibility of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has also been optimized in recent years. A 2024 Organic Process Research & Development paper detailed a scalable, palladium-catalyzed borylation protocol that achieves >90% yield while minimizing heavy metal residues. This methodological improvement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications. Furthermore, computational studies have provided insights into its conformational preferences, aiding in the rational design of derivatives with tailored biological activities.
Emerging applications extend beyond oncology, with recent investigations exploring its use in PET tracer development (due to boron's neutron capture properties) and as a fluorescent probe for cellular imaging. The indole nucleus's inherent fluorescence, combined with the boronate's reactivity, creates unique opportunities for theranostic applications. However, researchers caution that the compound's membrane permeability requires careful optimization through structural modifications, as highlighted in a 2023 ACS Chemical Biology study on blood-brain barrier penetration.
In conclusion, 642494-36-8 represents a multifaceted tool in modern drug discovery, with its applications spanning from synthetic chemistry to preclinical development. The compound's recent progress underscores the pharmaceutical industry's growing appreciation for boron chemistry, particularly in addressing challenging drug targets. Future research directions likely include the exploration of its enantiopure forms and the development of new protecting group strategies to further expand its utility in bioconjugation and prodrug design.
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